![molecular formula C24H46O2 B13708909 [(E)-docos-13-enyl] acetate](/img/structure/B13708909.png)
[(E)-docos-13-enyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erucyl acetate, also known as 13-docosen-1-ol acetate, is an ester derived from erucic acid and acetic acid. It is a long-chain fatty acid ester with the molecular formula C24H46O2. This compound is primarily found in the seeds of plants belonging to the Brassicaceae family, such as rapeseed and mustard seeds. Erucyl acetate is known for its hydrophobic properties and is widely used in various industrial applications, including lubricants, plasticizers, and surfactants .
准备方法
Synthetic Routes and Reaction Conditions: Erucyl acetate can be synthesized through the esterification of erucic acid with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where erucic acid and acetic acid are heated together with the catalyst until the desired ester is formed. The reaction can be represented as follows:
Erucic Acid+Acetic AcidH2SO4Erucyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of erucyl acetate involves the use of large-scale reactors where erucic acid and acetic acid are mixed with a catalyst. The reaction mixture is heated to a specific temperature and maintained under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation to remove any unreacted acids and by-products .
化学反应分析
Types of Reactions: Erucyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, erucyl acetate can be hydrolyzed back to erucic acid and acetic acid.
Oxidation: Erucyl acetate can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of erucyl acetate can yield erucyl alcohol and acetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Erucic acid and acetic acid.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Reduction: Erucyl alcohol and acetic acid.
科学研究应用
Erucyl acetate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin conditions and as a component in topical formulations.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants due to its hydrophobic and lubricating properties
作用机制
The mechanism of action of erucyl acetate involves its interaction with cellular membranes and enzymes. Upon entering the cytoplasm, erucyl acetate is hydrolyzed to erucic acid and acetic acid. Erucic acid is then activated to erucyl-CoA by acyl CoA synthase, enabling its oxidation. This process involves the transport of erucyl-CoA into various mitochondrial membranes and the mitochondrial matrix with the aid of carnitine palmitoyl transferase. The oxidation of erucyl-CoA generates energy and various metabolites that can influence cellular functions .
相似化合物的比较
Erucyl acetate can be compared with other long-chain fatty acid esters, such as:
Behenyl acetate: Similar in structure but derived from behenic acid.
Oleyl acetate: Derived from oleic acid and has a shorter carbon chain compared to erucyl acetate.
Stearyl acetate: Derived from stearic acid and has a saturated carbon chain.
Uniqueness of Erucyl Acetate: Erucyl acetate is unique due to its long carbon chain and the presence of a double bond, which imparts specific hydrophobic and lubricating properties. This makes it particularly useful in industrial applications where such properties are desired .
属性
分子式 |
C24H46O2 |
|---|---|
分子量 |
366.6 g/mol |
IUPAC 名称 |
[(E)-docos-13-enyl] acetate |
InChI |
InChI=1S/C24H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26-24(2)25/h10-11H,3-9,12-23H2,1-2H3/b11-10+ |
InChI 键 |
DFNNQVPOKYHPKD-ZHACJKMWSA-N |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCOC(=O)C |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


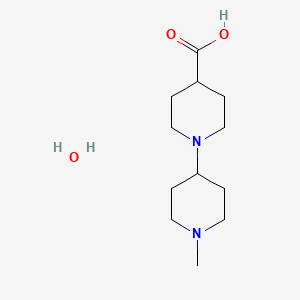
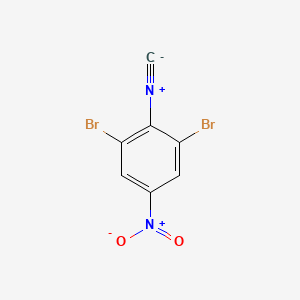
![8-(4-Fluorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13708836.png)
![6-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13708839.png)
![4-Amino-1-[3-(4-Boc-1-piperazinyl)propyl]pyrazole](/img/structure/B13708844.png)
![6-[(3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexylazanium;chloride](/img/structure/B13708861.png)

![2-[(4-Pyrazolyl)oxy]-N,N-dimethylethanamine](/img/structure/B13708870.png)

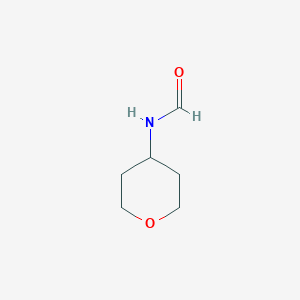
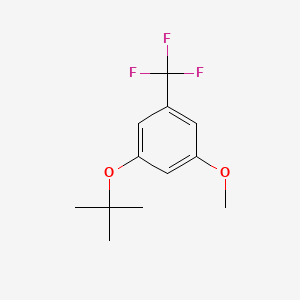
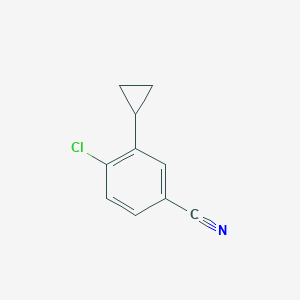
![Methyl 3,3,3-Trifluoro-2-[(methoxycarbonyl)imino]propanoate](/img/structure/B13708897.png)

